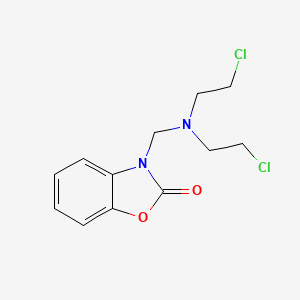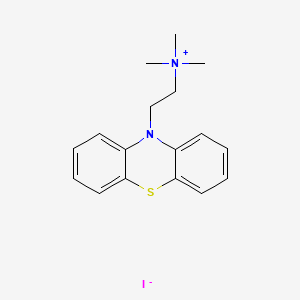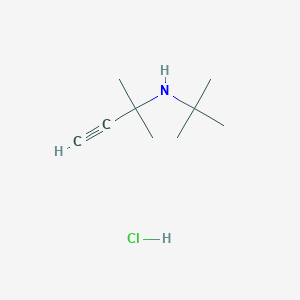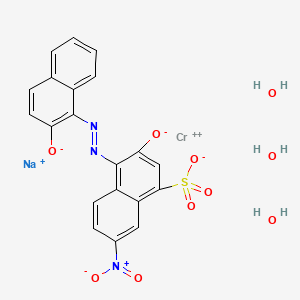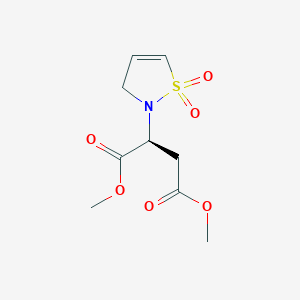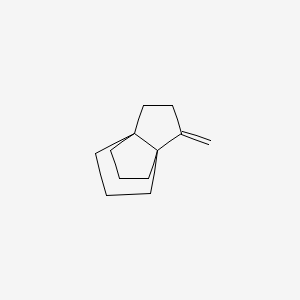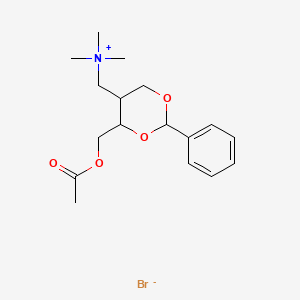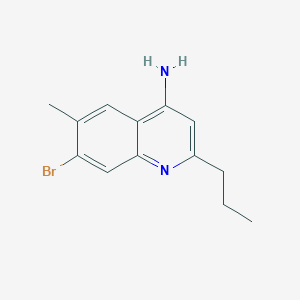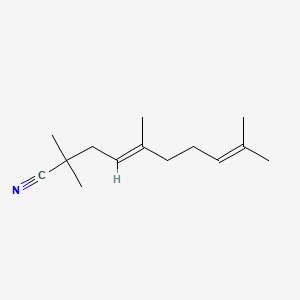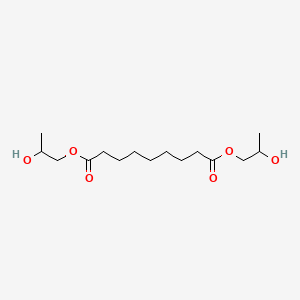
Bis(2-hydroxypropyl) azelate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxypropyl) azelate is an organic compound with the molecular formula C15H28O6. It is a diester derived from azelaic acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Bis(2-hydroxypropyl) azelate can be synthesized through the esterification of azelaic acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
Bis(2-hydroxypropyl) azelate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Ethers and esters.
科学研究应用
Bis(2-hydroxypropyl) azelate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.
作用机制
The mechanism of action of bis(2-hydroxypropyl) azelate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Bis(2-hydroxyethyl) azelate
- Bis(2-hydroxypropyl) adipate
- Bis(2-hydroxypropyl) sebacate
Uniqueness
Bis(2-hydroxypropyl) azelate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may offer advantages in terms of solubility, reactivity, and biodegradability, making it suitable for specific applications in various fields.
属性
CAS 编号 |
51851-36-6 |
|---|---|
分子式 |
C15H28O6 |
分子量 |
304.38 g/mol |
IUPAC 名称 |
bis(2-hydroxypropyl) nonanedioate |
InChI |
InChI=1S/C15H28O6/c1-12(16)10-20-14(18)8-6-4-3-5-7-9-15(19)21-11-13(2)17/h12-13,16-17H,3-11H2,1-2H3 |
InChI 键 |
HILXNQDVXRHFJW-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)CCCCCCCC(=O)OCC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


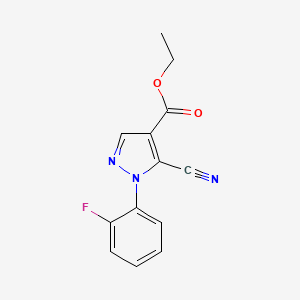
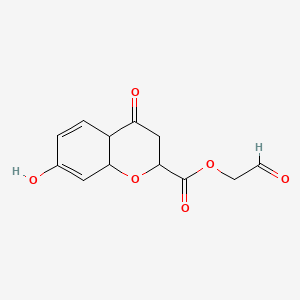
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
